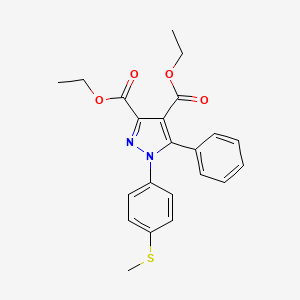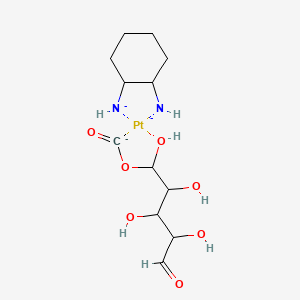
1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline hydrobromide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes benzyl, chlorobenzyl, and dimethoxyisoquinoline groups, making it a subject of interest for researchers.
Méthodes De Préparation
The synthesis of 1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline hydrobromide involves multiple steps. One common synthetic route includes the condensation of intermediate compounds under specific reaction conditions. For instance, intermediate 5 and methoxymethylamine hydrochloride undergo a condensation reaction to form intermediate 6, which is then reacted with methyl magnesium bromide at 90°C for 50 minutes . Industrial production methods may involve similar steps but on a larger scale, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group by another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline hydrobromide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It may be used in studies related to cellular processes and molecular interactions.
Industry: It can be used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline hydrobromide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline hydrobromide can be compared with similar compounds such as:
1-Benzyl-4-bromobenzene: This compound has a similar benzyl structure but differs in the presence of a bromine atom instead of a chlorobenzyl group.
4-Chlorobenzyl chloride: This compound shares the chlorobenzyl group but lacks the isoquinoline and dimethoxy groups.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
62334-32-1 |
|---|---|
Formule moléculaire |
C25H23BrClNO2 |
Poids moléculaire |
484.8 g/mol |
Nom IUPAC |
1-benzyl-4-[(4-chlorophenyl)methyl]-6,7-dimethoxyisoquinoline;hydrobromide |
InChI |
InChI=1S/C25H22ClNO2.BrH/c1-28-24-14-21-19(12-18-8-10-20(26)11-9-18)16-27-23(22(21)15-25(24)29-2)13-17-6-4-3-5-7-17;/h3-11,14-16H,12-13H2,1-2H3;1H |
Clé InChI |
ICEIWPOMHQRZSI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=CN=C2CC3=CC=CC=C3)CC4=CC=C(C=C4)Cl)OC.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


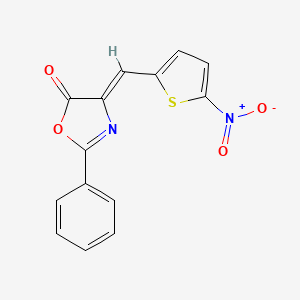
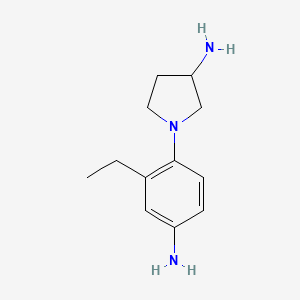


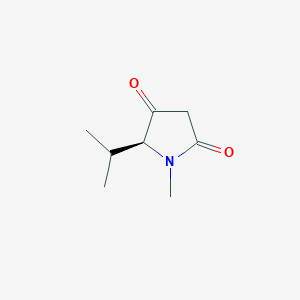
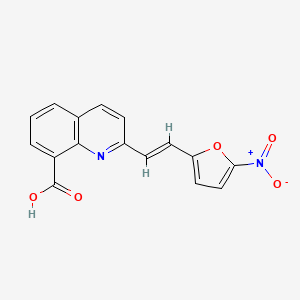
![(4S)-4-{[tert-Butyl(diphenyl)silyl]oxy}-D-proline](/img/structure/B15208084.png)
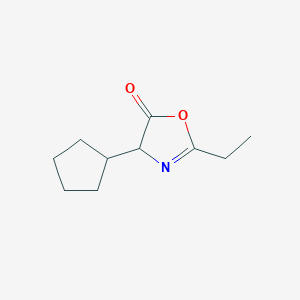
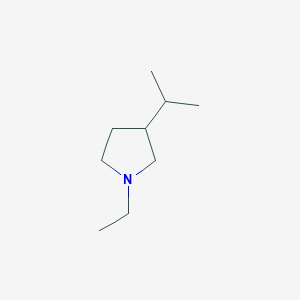
![2-Acetyl-3-methyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B15208127.png)
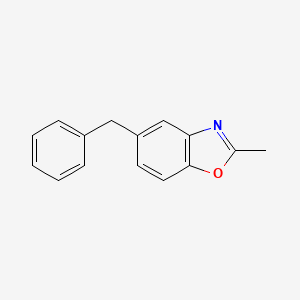
![{4-[(5-{[7-(Trifluoromethyl)quinolin-4-YL]sulfanyl}pentyl)oxy]phenyl}methanol](/img/structure/B15208136.png)
